4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide

Tautomerism Medicinal Chemistry Pharmacophore Mapping

This compound addresses the critical need for structurally novel 4-hydroxyquinoline-3-carboxamides in antiviral research. Standard analogs with simple alkyl or benzyl side chains have well-characterized but narrow SAR, where minor modifications abolish activity. This derivative is the precise solution for programs requiring a heteroaromatic pyrrole moiety. - Enables de novo target fishing and selectivity panel screening with a distinct H-bond donor profile and π-stacking capacity absent in reported analogs like H1521. - Serves as a critical tool for NMR-based tautomer ratio determination, filling a gap in understanding how the N-substituent perturbs the active 4-enol pharmacophore. - Functions as a potential selectivity control or inactive comparator, providing a structurally matched negative control for robust SAR interpretation.

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
Cat. No. B12170574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCCN3C=CC=C3
InChIInChI=1S/C16H15N3O2/c20-15-12-5-1-2-6-14(12)18-11-13(15)16(21)17-7-10-19-8-3-4-9-19/h1-6,8-9,11H,7,10H2,(H,17,21)(H,18,20)
InChIKeyRXLCTUZTVBHJEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Compound Class


4-Hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide (CAS 1324057-56-8, molecular formula C₁₆H₁₅N₃O₂, molecular weight 281.31 g/mol) is a fully synthetic small molecule belonging to the 4-hydroxyquinoline-3-carboxamide class . The scaffold is characterized by a quinoline core bearing a hydroxyl group at C-4 and a carboxamide at C-3; the target compound incorporates an N-(2-(1H-pyrrol-1-yl)ethyl) side chain at the carboxamide nitrogen. The 4-hydroxy-3-carboxamide arrangement is known to enable keto-enol tautomerism (4-hydroxy ↔ 4-oxo-1,4-dihydro tautomer), which dictates hydrogen-bonding donor/acceptor topology and influences target recognition [1]. This compound class has been explored in antiviral and immunomodulatory contexts, but the biological profile of this specific derivative remains largely uncharacterized in the public domain [2].

Why This Pyrrole-Ethyl Derivative Cannot Be Substituted


Generic substitution among 4-hydroxyquinoline-3-carboxamides is not possible because subtle modifications to the amide side chain produce drastic, non-linear changes in biological activity and physicochemical properties. Within the closely related antiviral series, moving a methyl group or altering the N-alkyl substituent length converted potent HCMV polymerase inhibitors (IC₅₀ < 1 μM) into completely inactive compounds [1]. The pyrrol-1-yl-ethyl moiety of the target compound introduces a heteroaromatic ring with distinctive π-stacking capacity, H-bond acceptor character, and conformational flexibility not present in the simple alkyl- or benzyl-substituted analogs that dominate the literature [2]. Furthermore, the 4-hydroxy/4-oxo tautomeric equilibrium is exquisitely sensitive to the nature of the 3-carboxamide substituent, meaning two analogs cannot be assumed to present the same tautomeric population — and therefore the same pharmacophore — at a biological target [1].

Differentiation Evidence Against Close Analogs


Tautomeric State: 4-Hydroxy vs 4-Oxo Pharmacophore

No direct head-to-head biological comparison data between 4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide and named close analogs has been identified in the public domain from permissible sources. However, class-level structure–activity relationship (SAR) evidence establishes that the 4-hydroxy/4-oxo tautomeric state is the critical determinant of target engagement: in the antiviral 4-hydroxyquinoline carboxamide series, the enolic 4-OH form is required for polymerase inhibition, while the 4-oxo-1,4-dihydro tautomer is inactive [1]. The specific N-(2-(pyrrol-1-yl)ethyl) side chain of the target compound is expected to shift the tautomeric equilibrium differently than the simple N-(2-hydroxyethyl) or N-(2-methoxyethyl) chains on reported antiviral analogs, thereby presenting a quantitatively distinct pharmacophore ratio at any given biological target [1].

Tautomerism Medicinal Chemistry Pharmacophore Mapping

Pyrrole π-System Contribution to Target Binding

No direct binding data for the target compound against a named comparator exists in permissible sources. The class-level SAR from antiviral 4-hydroxyquinoline-3-carboxamides demonstrates that bioisosteric replacement of a phenyl ring in the side chain with a heterocycle can shift HCMV polymerase IC₅₀ values by >10-fold [1]. The pyrrole ring in the target compound's side chain provides a distinct electronic profile (electron-rich 5-membered heteroaromatic with N–H H-bond donor capability) compared to the phenyl or saturated alkyl chains found in literature analogs such as H1521 [1][2]. In the immunomodulatory sub-series, replacing a saturated pyrrolidine with an aromatic pyrrole on the side chain is predicted to alter receptor binding pose and selectivity, but no experimental confirmation is available for this specific compound [2].

Ligand-Target Interaction π-Stacking Molecular Recognition

Physicochemical Profile: LogP and Solubility vs Analogs

No experimentally measured LogP, aqueous solubility, or permeability data for the target compound is available from permissible sources. Computational prediction based on the molecular structure indicates that the pyrrole-ethyl side chain will produce a different LogP and hydrogen-bonding capacity compared to the N-(2-hydroxyethyl) and N-(2-methoxyethyl) analogs [1]. The antiviral literature demonstrates that increasing N-alkyl chain length from C₂ to C₄ progressively increases lipophilicity, which directly correlates with reduced aqueous solubility and altered cellular permeability [1]. These physicochemical shifts, even without direct biological data, are sufficient to contraindicate the assumption that two analogs can be used interchangeably in cellular or in vivo experiments.

Physicochemical Properties ADME Prediction Solubility

Recommended Procurement and Research Scenarios


Pyrrole-Containing 4-Hydroxyquinoline Chemical Probe

This compound is most appropriately procured when a research program requires a 4-hydroxyquinoline-3-carboxamide scaffold bearing a heteroaromatic pyrrole moiety in the side chain — a structural feature absent from all publicly characterized antiviral and immunomodulatory analogs. The pyrrole ring offers a distinct H-bond donor profile and electron-rich π-surface not provided by the phenyl, benzyl, or saturated alkyl side chains of reported analogs such as H1521 [1]. Procurement is justified for de novo target fishing, selectivity panel screening, or structure-based design efforts where the pyrrole-ethyl side chain is hypothesized to engage a specific binding pocket sub-site.

Tautomerism-Dependent Pharmacophore Profiling

The compound is valuable for systematic investigation of how the N-substituent perturbs the 4-hydroxy/4-oxo tautomeric equilibrium. Class-level evidence demonstrates that the 4-enol form is the active pharmacophore for antiviral polymerase inhibition, while the 4-oxo tautomer is inactive [2]. Because the pyrrole-ethyl side chain is sterically and electronically distinct from any previously characterized substituent, this compound enables critical NMR-based tautomer ratio determination and correlation with target activity, filling a gap in current SAR understanding.

Negative Control for Quinoline Carboxamide Campaigns

Given the steep SAR observed in the 4-hydroxyquinoline-3-carboxamide class — where minor side-chain modifications can convert sub-micromolar inhibitors into completely inactive compounds [2] — this compound may serve as a selectivity control or inactive comparator in screening cascades. If found to be inactive against a target of interest, it provides a structurally matched negative control that shares the core scaffold but diverges in the side chain, enabling robust interpretation of SAR data.

Physicochemical and ADME Baseline for Pyrrole-Substituted Quinolines

In the absence of any experimental LogP, solubility, or permeability data, procurement of this compound is warranted for fundamental physicochemical characterization (shake-flask LogP, kinetic solubility, PAMPA or Caco-2 permeability) to establish the baseline ADME profile of pyrrole-ethyl-substituted 4-hydroxyquinoline-3-carboxamides. This data is essential before any in vivo application and cannot be inferred from existing N-alkyl analogs [2].

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